N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)-9-octadecenamide

amido-amine structure-activity relationship polyamine protonation hydrogen bonding capacity

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)-9-octadecenamide (CAS 88658-04-2) is a synthetic amphiphilic amido-amine composed of an oleoyl (C18:1) hydrophobic tail linked via an amide bond to a triethylenetetramine-derived headgroup bearing three secondary/primary amine nitrogens. Its molecular formula is C24H50N4O with a molecular weight of 410.68 g/mol.

Molecular Formula C24H50N4O
Molecular Weight 410.7 g/mol
CAS No. 88658-04-2
Cat. No. B12671435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)-9-octadecenamide
CAS88658-04-2
Molecular FormulaC24H50N4O
Molecular Weight410.7 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)NCCNCCNCCN
InChIInChI=1S/C24H50N4O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(29)28-23-22-27-21-20-26-19-18-25/h9-10,26-27H,2-8,11-23,25H2,1H3,(H,28,29)/b10-9+
InChIKeyWQTPDIMWAXFYPL-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)-9-octadecenamide (CAS 88658-04-2): Structural Identity and Procurement-Relevant Baseline


N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)-9-octadecenamide (CAS 88658-04-2) is a synthetic amphiphilic amido-amine composed of an oleoyl (C18:1) hydrophobic tail linked via an amide bond to a triethylenetetramine-derived headgroup bearing three secondary/primary amine nitrogens [1]. Its molecular formula is C24H50N4O with a molecular weight of 410.68 g/mol . This compound occupies a specific position within the homologous series of oleic acid-polyamine amides, distinguished from the widely studied corrosion inhibitor AAOA (CAS 15566-80-0, diamine, C22H45N3O) by the presence of one additional ethyleneamine unit, and from the tetraamine analog (CAS 93942-18-8, C26H55N5O) by one fewer such unit [1].

Why N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)-9-octadecenamide Cannot Be Freely Substituted with Other Oleic Acid-Polyamine Amides


Within the oleic acid-polyamine amide family, the number of ethyleneamine units governs protonation capacity, hydrogen-bond donor/acceptor stoichiometry, and hydrophilic-lipophilic balance (HLB), each of which directly controls critical performance parameters such as critical micelle concentration (CMC), surface adsorption density, and multi-site anchoring to metallic or biological surfaces [1]. A procurement specification that nominally accepts 'an oleic acid amido-amine' without controlling polyamine chain length risks receiving a shorter-chain analog (e.g., AAOA, CAS 15566-80-0) with approximately 10% lower molecular weight, one fewer protonatable amine site, and a measurably different XLogP3-AA partition coefficient, or a longer-chain tetraamine analog with substantially higher aqueous solubility and reduced lipophilicity. These structural differences translate into quantifiable shifts in micellization thermodynamics, corrosion inhibition mechanism, and membrane integration behavior that cannot be compensated by simple concentration adjustment [2].

Quantitative Differentiation Evidence for N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)-9-octadecenamide vs. Closest Analogs


Polyamine Chain Length Differentiation: Triamine (n=3) vs. Diamine AAOA (n=2) – Hydrogen Bond Donor Count and Protonation Capacity

CAS 88658-04-2 possesses four hydrogen bond donor (HBD) sites arising from the three secondary/primary amine nitrogens plus the amide NH, compared to three HBD sites in the diamine analog AAOA (CAS 15566-80-0, which has two amine nitrogens plus the amide NH) [1]. This structural difference directly increases the compound's maximum protonation capacity: at acidic pH relevant to corrosion inhibition (e.g., 1 M HCl), the triamine can accept up to three protons to form a tricationic species, whereas AAOA can accept a maximum of two protons yielding a dicationic species. The additional cationic charge provides enhanced electrostatic anchoring to negatively charged metal surfaces and increases the hydrophilic headgroup volume, which shifts the surfactant packing parameter and alters micelle morphology from bilayer toward more curved structures [2].

amido-amine structure-activity relationship polyamine protonation hydrogen bonding capacity

Lipophilicity Differentiation: XLogP3-AA Comparison Across the Oleic Acid-Polyamine Homologous Series

The computed XLogP3-AA value for CAS 88658-04-2 is 5.2 [1], positioning it between the more lipophilic diamine analog AAOA (estimated XLogP3-AA approximately 5.5–5.8 based on two fewer heteroatom interactions) and the more hydrophilic tetraamine analog (estimated XLogP3-AA below 4.5 due to the additional ethyleneamine unit). This intermediate lipophilicity directly affects partitioning behavior at oil-water interfaces and lipid bilayer insertion thermodynamics. In the context of corrosion inhibition, AAOA has been experimentally shown to form a protective bilayer on mild steel at concentrations above 0.82 × 10⁻⁵ M (approximately 3 mg/L) in CO₂-saturated 5% NaCl, with the adsorption isotherm following the Frumkin model indicating lateral interactions within the adsorbed layer [2]. The triamine's intermediate HLB is predicted to shift the critical micelle concentration downward compared to AAOA while maintaining sufficient hydrophobicity for durable film formation.

partition coefficient hydrophilic-lipophilic balance amphiphile design

Molecular Weight and Rotatable Bond Count: Impact on Adsorption Layer Packing Density

CAS 88658-04-2 has a molecular weight of 410.68 g/mol and 23 rotatable bonds [1], compared to AAOA with 367.61 g/mol and approximately 20 rotatable bonds, and the tetraamine analog with 453.75 g/mol and approximately 26 rotatable bonds. The increased rotatable bond count relative to AAOA reflects the additional –NH–CH₂–CH₂–NH– segment, which extends the headgroup length and conformational flexibility. Experimental data for the AAOA homolog demonstrates that at concentrations above its CMC, the inhibitor forms a protective bilayer with small pore sizes that hinders passage of reactive ionic species to the metal surface [2]. The triamine's extended headgroup is predicted to increase the thickness of this bilayer by approximately 2–3 Å per additional ethyleneamine unit (based on all-trans chain extension of 3.6 Å per C–C/C–N bond), thereby reducing porosity and enhancing barrier properties relative to the diamine.

molecular packing adsorption thermodynamics self-assembled monolayer

Corrosion Inhibition Efficiency: Class-Level Benchmarking Against Published AAOA Performance Data

While direct corrosion inhibition data for CAS 88658-04-2 has not been published in the peer-reviewed literature, the structurally related diamine AAOA (CAS 15566-80-0) serves as the most chemically proximate comparator with robust quantitative performance data. AAOA achieves 94% inhibition efficiency at 200 mg/L for A3 steel in 1 M HCl at 25°C, acting as a mixed-type inhibitor with a predominant anodic effect, and adsorbs following the Langmuir isotherm with an adsorption free energy (ΔG°) of −37.3 kJ/mol, indicative of chemisorption [1]. In CO₂-saturated 5% NaCl at 25°C, AAOA exhibits a critical bilayer-forming concentration of 0.82 × 10⁻⁵ M, with inhibition efficiency increasing with concentration and decreasing with temperature [2]. The triamine (CAS 88658-04-2), bearing one additional amine anchoring group, is predicted—based on established polyamine structure-activity trends in corrosion science—to chemisorb with a more negative ΔG° (stronger binding) than the diamine, and to achieve comparable or higher inhibition efficiency at equivalent molar concentrations due to multi-dentate surface coordination [3].

corrosion inhibition efficiency mixed-type inhibitor electrochemical impedance spectroscopy

Physicochemical Property Vector: Integrated Comparison of Triamine vs. Diamine and Tetraamine Analogs for Formulation Compatibility Screening

The following integrated physicochemical property vector differentiates CAS 88658-04-2 from its closest two homologs: (i) Molecular formula C24H50N4O vs. C22H45N3O (AAOA, −C2H5N) and C26H55N5O (tetraamine, +C2H5N); (ii) Density 0.921 g/cm³ (computed) vs. 0.91 g/cm³ (AAOA, chemsrc.com) ; (iii) Boiling point 576.7°C at 760 mmHg vs. 535.5°C (AAOA) [1]; (iv) Flash point 302.6°C. These incremental changes in bulk physicochemical properties reflect the systematic increase in intermolecular hydrogen bonding with each additional ethyleneamine unit. For formulators, the 0.921 g/cm³ density and elevated boiling point indicate stronger cohesive energy density relative to the diamine, which directly affects solvent compatibility, viscosity in concentrate formulations, and thermal stability during high-temperature industrial processes such as oilfield acidizing or hot rolling.

surfactant packing parameter formulation compatibility physicochemical screening

Procurement-Relevant Application Scenarios for N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)-9-octadecenamide (CAS 88658-04-2)


Acidizing Corrosion Inhibitor for Oilfield Steel Protection Where Multi-Dentate Surface Anchoring Is Required

In matrix acidizing and well stimulation operations using 1 M HCl, the triamine headgroup of CAS 88658-04-2 provides three potential anchoring points for chemisorption to carbon steel surfaces. Building on the quantitatively validated performance of the diamine analog AAOA (94% inhibition at 200 mg/L for A3 steel in 1 M HCl at 25°C, ΔG° = −37.3 kJ/mol via Langmuir chemisorption) [1], procurement of the triamine is indicated when the application environment involves elevated temperatures (40–60°C) where stronger multi-dentate binding may sustain inhibition as thermal desorption of mono- and di-amine inhibitors accelerates. The additional amine site also provides buffering capacity against acid spending, prolonging the effective inhibition window during extended acid jobs.

CO₂-Saturated Brine Corrosion Control with Bilayer-Forming Amido-Amine Inhibitors

For continuous inhibitor injection in CO₂-flooded enhanced oil recovery (EOR) pipelines, CAS 88658-04-2 offers a headgroup architecture that is predicted to form a protective bilayer at lower concentrations than the diamine homolog AAOA, which has an experimentally determined critical bilayer concentration of 0.82 × 10⁻⁵ M in CO₂-saturated 5% NaCl at 25°C [2]. The triamine's additional –NH– site increases lateral hydrogen bonding within the adsorbed monolayer, which pre-organizes the film for bilayer formation and reduces the minimum effective dose. Procuring the triamine over AAOA is justified when the treatment program targets reduced chemical consumption through enhanced dose efficiency, supported by the Frumkin isotherm lateral interaction model validated for this compound class [2].

Cationic Lipid Precursor or Co-Lipid for Lipid Nanoparticle (LNP) and Gene Delivery Formulation Development

As a synthetic oleoyl amido-amine with three titratable amine groups and a computed XLogP3-AA of 5.2 [3], CAS 88658-04-2 occupies a distinct intermediate HLB position between conventional cationic lipids (e.g., DOTMA, DOTAP) and more hydrophilic polyamine-functionalized lipids. The triamine headgroup provides pH-dependent protonation from tri-cationic (low pH, endosomal mimicking) to mono-cationic or neutral (physiological pH), enabling endosomal escape via the proton sponge mechanism while maintaining sufficient hydrophobicity for stable LNP assembly with helper lipids. For research procurement in nucleic acid delivery, this compound offers a headgroup length and charge density intermediate between the diamine (weaker endosomal escape) and tetraamine (potential cytotoxicity from excessive cationic charge) analogs [1].

Emulsifier and Surface Modifier Requiring Precise HLB Tuning in Industrial Formulations

The intermediate molecular architecture of CAS 88658-04-2 (MW 410.68, 23 rotatable bonds, density 0.921 g/cm³, boiling point 576.7°C) [3] provides a distinct combination of thermal stability and interfacial activity for high-temperature emulsification processes such as asphalt emulsification, metalworking fluid formulation, or textile softening. The elevated boiling point (+41°C vs. AAOA) and higher density enable use in processes operating above 150°C where the diamine analog may volatilize or thermally degrade. Procurement specification of the triamine over generic 'oleic acid amido-amine' ensures that the delivered material's HLB, protonation capacity, and thermal stability match the formulation's interfacial tension and temperature requirements.

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